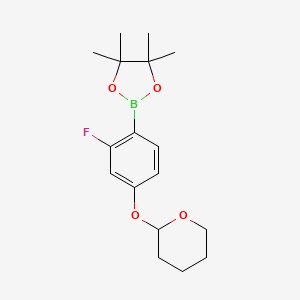
2-Fluoro-4-(2-tetrahydropyranyloxy)benzeneboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(2-tetrahydropyranyloxy)benzeneboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate and solvents like tetrahydrofuran (THF) under inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-tetrahydropyranyloxy)benzeneboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in the synthesis of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using radical approaches.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Protodeboronation: Radical initiators and hydrogen sources.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds and other complex organic molecules.
Protodeboronation: Fluorinated aromatic compounds.
Scientific Research Applications
2-Fluoro-4-(2-tetrahydropyranyloxy)benzeneboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-tetrahydropyranyloxy)benzeneboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets include the palladium catalyst and the organic halide or triflate used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Uniqueness
2-Fluoro-4-(2-tetrahydropyranyloxy)benzeneboronic acid pinacol ester is unique due to its tetrahydropyranyloxy protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in complex organic synthesis where selective protection and deprotection are required .
Properties
Molecular Formula |
C17H24BFO4 |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-[2-fluoro-4-(oxan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H24BFO4/c1-16(2)17(3,4)23-18(22-16)13-9-8-12(11-14(13)19)21-15-7-5-6-10-20-15/h8-9,11,15H,5-7,10H2,1-4H3 |
InChI Key |
PPVCULLUAFFPKG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3CCCCO3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















